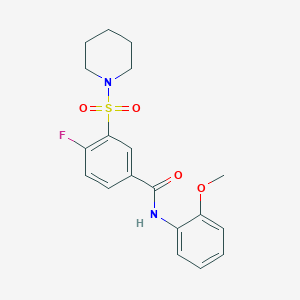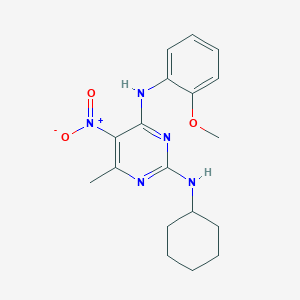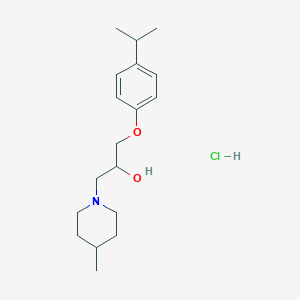![molecular formula C16H16N2O2 B5172653 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)
10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound known for its structural complexity and potential applications in various scientific fields. This compound belongs to the dibenzoazepine class, characterized by a tricyclic structure with a nitrogen atom incorporated into the central ring. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction involving biphenyl derivatives and nitrogen-containing reagents under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group is often done via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, where the corresponding carboxylic acid derivative reacts with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of the original compound, each with potential unique properties and applications.
科学研究应用
10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological and psychiatric effects.
Biological Studies: Used in studies investigating the interaction of tricyclic compounds with biological targets such as enzymes and receptors.
Industrial Applications: Its derivatives are explored for use in materials science, including the development of novel polymers and coatings.
作用机制
The mechanism of action of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active sites or allosteric sites of the target proteins, altering their conformation and function.
相似化合物的比较
Similar Compounds
Carbamazepine: Another dibenzoazepine derivative used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A related compound with similar therapeutic uses but different metabolic pathways.
Imipramine: A tricyclic antidepressant with a similar core structure but different functional groups.
Uniqueness
10-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific methoxy and carboxamide substitutions, which confer distinct pharmacological properties compared to its analogs. These structural differences can result in varied biological activities and therapeutic potentials, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-methoxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-9,15H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUUYZZHMQPBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)

![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-Benzyl-3-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)

![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![1-Ethoxy-4-[3-(3-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B5172680.png)
![Cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5172692.png)
